molecular formula C12H19NO4 B2922715 rel-(1R,2S)-Allyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 2007925-03-1

rel-(1R,2S)-Allyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No.: B2922715
CAS No.: 2007925-03-1
M. Wt: 241.287
InChI Key: IQWBJVMOAYVPGM-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as cis-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, has a molecular weight of 215.25 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate . The InChI code is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7+/m1/s1 .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

Properties

IUPAC Name

prop-2-enyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-6-16-10(14)8-7-9(8)13-11(15)17-12(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,13,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWBJVMOAYVPGM-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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